molecular formula C11H21NO B2666004 (1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol CAS No. 2303549-22-4

(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol

Cat. No.: B2666004
CAS No.: 2303549-22-4
M. Wt: 183.295
InChI Key: CUDLHYVZNRAGDV-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol is a chiral cyclobutane derivative featuring a methyl group at the 1-position and a 4-methylpiperidinyl substituent at the 2-position of the cyclobutane ring. Its stereochemical configuration (1S,2S) is critical for its biological activity and interactions with molecular targets. The compound’s unique structure combines the rigidity of the cyclobutane ring with the conformational flexibility of the 4-methylpiperidine moiety, making it a subject of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

(1S,2S)-1-methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9-4-7-12(8-5-9)10-3-6-11(10,2)13/h9-10,13H,3-8H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDLHYVZNRAGDV-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCC2(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)[C@H]2CC[C@]2(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the 4-Methylpiperidin-1-yl Group: This step involves nucleophilic substitution reactions where the piperidine derivative is attached to the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Enzymatic Targets

  • Fungicidal Activity: Compounds like fenpicoxamid (A.2.4) and florylpicoxamid (A.2.5) inhibit mitochondrial respiration in fungi via complex III Qi site binding. The target compound’s lack of a pyridine-carbonyl group may limit direct fungicidal activity but could allow for novel interactions with other enzymes .
  • Receptor Modulation : Unlike Valsartan, which targets cardiovascular receptors, the cyclobutane-piperidine scaffold of the target compound may favor interactions with neurological or metabolic targets, though specific data are absent in the evidence .

Physicochemical Properties

  • Metabolic Stability : The absence of ester or amide linkages (common in fungicidal analogs) may improve metabolic stability, a critical factor in drug development .

Biological Activity

(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol is a synthetic organic compound that has garnered attention for its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by:

  • Cyclobutane Ring : A four-membered carbon ring.
  • Methyl Group : A methyl substituent at the 1-position.
  • 4-Methylpiperidin-1-yl Group : A piperidine derivative attached at the 2-position.

This specific substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist , modulating the activity of these targets and influencing biochemical pathways relevant to therapeutic applications.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF7 (Breast)5.0
HL60 (Leukemia)3.5
A549 (Lung)7.0

These results indicate that the compound exhibits significant cytotoxicity, particularly against leukemia and breast cancer cell lines.

Mechanistic Insights

The mechanisms underlying the cytotoxic effects have been explored through various assays:

  • Apoptosis Induction : Flow cytometry assays revealed that treatment with the compound increases apoptosis in sensitive cell lines.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest, leading to reduced cell proliferation.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific structural features. For example:

Compound NameStructure TypeNotable Activity
(1S)-N-methyl-2-methylsulfonylcyclohexan-1-amineCyclohexane derivativeModerate anti-cancer activity
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropaneCyclopropane derivativeAntimicrobial properties

The distinct substitution pattern on the cyclobutane ring of our compound enhances its potential as a therapeutic agent compared to these analogs.

Case Studies

A recent case study highlighted the use of this compound in drug development for treating specific cancers. The study involved:

  • Patient Selection : Patients with refractory breast cancer were selected for clinical trials.
  • Dosage and Administration : The compound was administered at varying doses to evaluate efficacy and safety.

Results indicated a promising response rate among patients treated with higher doses, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol, and how do stereochemical controls influence yield?

  • Methodology :

  • Step 1 : Start with cyclobutanone derivatives for ring formation. Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to establish the (1S,2S) configuration .
  • Step 2 : Introduce the 4-methylpiperidin-1-yl moiety via nucleophilic substitution or reductive amination. Monitor regioselectivity using HPLC with chiral stationary phases .
  • Step 3 : Optimize reaction conditions (solvent polarity, temperature) to minimize epimerization. Validate stereochemistry via 1H^{1}\text{H}-NMR coupling constants and X-ray crystallography .
    • Key Challenge : Competing pathways may form undesired diastereomers; kinetic vs. thermodynamic control must be evaluated .

Q. How can researchers confirm the compound’s stereochemical purity post-synthesis?

  • Analytical Workflow :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients (85:15) for baseline separation of enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-simulated data to resolve ambiguities in stereochemical assignments .
  • X-ray Diffraction : Single-crystal analysis provides definitive proof of absolute configuration but requires high-purity samples .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for piperidine-containing cyclobutanol derivatives?

  • Case Study : Discrepancies in receptor binding affinity (e.g., σ-1 vs. NMDA receptors) may arise from:

  • Variable assay conditions (e.g., buffer pH, cell lines). Standardize protocols using reference agonists/antagonists .
  • Conformational flexibility : Perform molecular dynamics simulations to identify dominant binding poses. Compare with rigid analogs to isolate pharmacophore contributions .
    • Data Reconciliation : Apply meta-analysis frameworks (e.g., fixed-effects models) to harmonize results across studies, accounting for publication bias .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

  • In Silico Workflow :

  • Step 1 : Calculate partition coefficients (LogP) and polar surface area (PSA) using software like Schrödinger’s QikProp. Target LogP 2–3 and PSA <70 Ų for BBB penetration .
  • Step 2 : Perform free-energy perturbation (FEP) simulations to predict binding free energy changes upon structural modifications (e.g., fluorination at C4 of piperidine) .
  • Step 3 : Validate predictions using in vitro BBB models (e.g., MDCK-MDR1 monolayers) and correlate with in vivo pharmacokinetics in rodent models .

Comparative Analysis & Structural Insights

Q. How does the 4-methylpiperidine substitution impact metabolic stability compared to unsubstituted analogs?

  • Metabolic Profiling :

  • In vitro : Incubate with human liver microsomes (HLMs). Monitor CYP3A4-mediated N-dealkylation via LC-MS/MS. Methyl groups at C4 reduce oxidation rates by ~40% vs. des-methyl analogs .
  • Structural Rationale : The 4-methyl group sterically hinders access to CYP3A4’s heme center, as shown in docking studies (PDB: 1TQN) .

Q. What are the limitations of current crystallization techniques for this compound, and how can they be mitigated?

  • Crystallization Challenges :

  • Issue 1 : Low melting point (<100°C) complicates slow evaporation. Use cryocrystallography at 100 K with high-boiling solvents (e.g., DMSO) .
  • Issue 2 : Polymorphism risks. Screen 96 solvent combinations via high-throughput robotics to identify stable crystal forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.